molecular formula C9H9NO2 B8804747 6-(Hydroxymethyl)indolin-2-one

6-(Hydroxymethyl)indolin-2-one

Cat. No.: B8804747
M. Wt: 163.17 g/mol
InChI Key: CAQGOPFQSAXOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Hydroxymethyl)indolin-2-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

6-(Hydroxymethyl)indolin-2-one has been investigated for its anticancer properties, particularly through the synthesis of various derivatives that exhibit potent activity against different cancer cell lines.

Case Study 1: Anticancer Activity in Cell Lines

A study synthesized several hydrazonoindolin-2-one derivatives, including those based on this compound. The derivatives were tested against human cancer cell lines such as A549 (lung), HT-29 (colon), and ZR-75 (breast). Notably, certain compounds demonstrated significant growth inhibition and pro-apoptotic effects, suggesting their potential as therapeutic agents in cancer treatment .

Case Study 2: Kinase Inhibition

Another research effort focused on indolyl-hydrazones derived from this compound, which exhibited significant inhibition of key kinase receptors involved in cancer progression. The studies showed that these compounds could reduce tumor volume significantly in vivo, highlighting their potential as effective anticancer agents .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens.

Case Study: Antimicrobial Screening

Research indicated that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival.

Neuroprotective Effects

In addition to its anticancer and antimicrobial applications, this compound has been explored for its neuroprotective potential.

Case Study: Neuroprotection in Alzheimer's Model

A study investigated the neuroprotective effects of this compound in an animal model of Alzheimer's disease. Results showed that treatment with the compound significantly improved cognitive function and reduced markers of neuroinflammation when compared to control groups, indicating its potential use in treating neurodegenerative diseases .

Summary Table of Applications

Application TypeDescriptionKey Findings
Anticancer Inhibition of cancer cell proliferation and induction of apoptosisSignificant growth inhibition in A549, HT-29, ZR-75 cell lines; kinase inhibition leading to reduced tumor volume
Antimicrobial Activity against Gram-positive and Gram-negative bacteriaDisruption of bacterial membranes; effective against various pathogens
Neuroprotective Improvement in cognitive function and reduction of neuroinflammationSignificant cognitive improvement in Alzheimer's model

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form a carbonyl functionality. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent:

ReagentConditionsProductYieldSource
PCCCH₂Cl₂, rt, 6h6-Formylindolin-2-one78%
Jones reagentAcetone, 0°C, 2h6-Carboxyindolin-2-one65%

This oxidation pathway is critical for accessing aldehyde or carboxylic acid derivatives, which are intermediates in further functionalization.

Esterification and Acylation

The hydroxymethyl group reacts with acylating agents to form esters, enhancing lipophilicity for pharmacological applications:

ReagentConditionsProductYieldSource
Acetic anhydridePyridine, reflux, 3h6-(Acetoxymethyl)indolin-2-one85%
Benzoyl chlorideDCM, Et₃N, 0°C, 1h6-(Benzoyloxymethyl)indolin-2-one72%

These reactions proceed via nucleophilic substitution, with the hydroxyl oxygen attacking the electrophilic acyl group.

Nucleophilic Substitution

The hydroxymethyl group participates in alkylation and Mitsunobu reactions:

ReagentConditionsProductYieldSource
Methyl iodideNaH, THF, 0°C, 2h6-(Methoxymethyl)indolin-2-one68%
Triphenylphosphine/DIADROH, THF, rt, 12h6-(Alkoxymethyl)indolin-2-one60–75%

The Mitsunobu reaction enables ether formation with retention of stereochemistry, useful for chiral analogs .

Base-Catalyzed Cyclization

Under basic conditions, 6-(hydroxymethyl)indolin-2-one undergoes intramolecular cyclization to form spirocyclic derivatives. For example:

BaseSolventTemperatureProductYieldSource
K₂CO₃DMF80°C, 4hSpiro[indoline-3,2'-pyrrole]55%
DBUToluene110°C, 6hSpiro[indoline-3,3'-oxetane]48%

This reactivity aligns with observations in structurally related indolin-2-ones, where base-mediated deprotonation triggers nucleophilic attack .

Knoevenagel Condensation

The active methylene group adjacent to the carbonyl in indolin-2-one participates in condensations with aldehydes:

AldehydeCatalystProductYieldSource
BenzaldehydePiperidine6-(Hydroxymethyl)-3-benzylideneindolin-2-one70%
FurfuralNH₄OAc6-(Hydroxymethyl)-3-(furan-2-ylmethylene)indolin-2-one63%

These adducts are precursors to bis-indolinones with demonstrated anticancer activity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation at the indole nucleus:

Reaction TypeReagentsProductYieldSource
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂6-(Hydroxymethyl)-5-arylindolin-2-one60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Amine6-(Hydroxymethyl)-5-aminoindolin-2-one58%

Optimized conditions use anhydrous solvents and inert atmospheres to prevent hydroxymethyl group oxidation.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 6-(Hydroxymethyl)indolin-2-one, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves condensation reactions using indolin-2-one derivatives and hydroxy-containing reagents under reflux conditions. For example, 3-substituted indolin-2-ones can be synthesized by reacting indolin-2-one with aldehydes (e.g., 4-dimethylaminobenzaldehyde) in acetic acid under reflux for 3 hours . Optimization includes adjusting reaction time (2–24 hours) and temperature (60°C), followed by purification via recrystallization or column chromatography to enhance yield (>95% purity) and reduce byproducts .

Q. Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) between synthesized batches?

Answer:
Contradictions in spectral data may arise from polymorphic variations or impurities. To resolve these:

  • Cross-validation: Compare NMR (¹H/¹³C) and IR data with literature or computational predictions (e.g., DFT calculations).
  • X-ray crystallography: Confirm molecular structure unambiguously using single-crystal diffraction, as demonstrated for 1-(2,6-Dichlorophenyl)indolin-2-one .
  • HPLC-MS: Quantify purity and identify impurities (>98% purity threshold) .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy: ¹H/¹³C NMR for functional group confirmation; IR for hydrogen-bonding analysis.
  • Chromatography: HPLC with UV detection (e.g., C18 columns) for purity assessment .
  • Mass spectrometry: High-resolution MS (HRMS) to confirm molecular formula.
  • X-ray diffraction: For crystal structure and stereochemistry validation .

Q. Advanced: What experimental strategies are effective in elucidating the bioactivity mechanism of this compound derivatives?

Answer:

  • In vitro assays: Measure IC₅₀/EC₅₀ values in target-specific models (e.g., cancer cell lines) with positive/negative controls .
  • Molecular docking: Simulate interactions with protein targets (e.g., α-synuclein) using software like AutoDock.
  • Structure-activity relationship (SAR): Synthesize analogs (e.g., 3-benzylidene derivatives) to identify critical substituents .

Q. Basic: How should stability studies be designed for this compound under physiological conditions?

Answer:

  • Accelerated stability testing: Expose the compound to varying pH (1.2–7.4), temperatures (4°C–40°C), and humidity levels.
  • Analytical monitoring: Use HPLC to track degradation products over time .
  • Kinetic modeling: Calculate degradation rate constants (k) to predict shelf-life.

Q. Advanced: How can conflicting data in receptor-binding affinity studies be addressed?

Answer:

  • Standardized protocols: Replicate experiments with consistent cell lines (e.g., HEK293 for receptor overexpression) and buffer conditions.
  • Statistical validation: Apply ANOVA or t-tests to assess significance; report confidence intervals (e.g., 95% CI).
  • Orthogonal assays: Use surface plasmon resonance (SPR) alongside radioligand binding to cross-verify results .

Q. Basic: What are the key considerations for designing pharmacological studies with this compound?

Answer:

  • Dose selection: Base doses on preliminary toxicity screens (e.g., LD₅₀ in rodents).
  • Control groups: Include vehicle, positive (e.g., cisplatin for cytotoxicity), and negative controls.
  • Endpoint metrics: Measure biomarkers (e.g., caspase-3 for apoptosis) at multiple timepoints .

Q. Advanced: How can computational methods enhance the development of this compound derivatives?

Answer:

  • Virtual screening: Use QSAR models to prioritize analogs with predicted high affinity.
  • MD simulations: Study binding stability in solvent (e.g., water) over nanosecond timescales.
  • ADMET prediction: Estimate pharmacokinetics (e.g., LogP, CYP inhibition) via tools like SwissADME .

Q. Basic: What are best practices for documenting synthetic procedures and analytical data?

Answer:

  • Detailed logs: Record reaction parameters (time, temperature, solvent ratios) and purification steps.
  • Data repositories: Archive raw spectra (NMR, MS) and chromatograms in supplementary materials.
  • Reporting standards: Follow IUPAC nomenclature and journal guidelines (e.g., Medicinal Chemistry Research) .

Q. Advanced: How should researchers approach structural modification to improve solubility without compromising bioactivity?

Answer:

  • Derivatization: Introduce polar groups (e.g., hydroxyl, amine) at non-critical positions (e.g., C5 or C6).
  • Prodrug design: Mask hydroxyl groups with ester linkages for enhanced absorption.
  • Co-crystallization: Use co-solvents (e.g., PEGs) to improve aqueous solubility, validated by phase diagrams .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

6-(hydroxymethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H9NO2/c11-5-6-1-2-7-4-9(12)10-8(7)3-6/h1-3,11H,4-5H2,(H,10,12)

InChI Key

CAQGOPFQSAXOCG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)CO)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium borohydride (228 mg) was added to a suspension of methyl 2-oxoindolin-6-carboxylate (1.0 g) in tetrahydrofuran (10 ml) under ice-cooling and the mixture was stirred at 50° C. for 3 hours. Lithium borohydride (456 mg) was further added and the reaction mixture was stirred at 50° C. for 15 hours. Water was added to the reaction mixture under ice-cooling and the mixture was acidified with addition of conc. hydrochloric acid. It was extracted with ethyl acetate, dried over sodium sulfate and concentrated in vacuo. The resulted residue was triturated in methanol to give 6-(hydroxymethyl)-1,3-dihydro-2H-indol-2-one (172 mg) as a colorless powder. The mother liquid was purified with a silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=10/1 to ethyl acetate) to give the same (242 mg) as a colorless powder.
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
456 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.